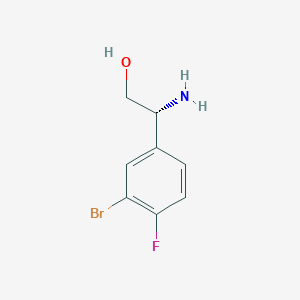
(r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bromine and fluorine substituents can also modulate the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- ®-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(3-bromo-4-nitrophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
生物活性
(R)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula C₈H₉BrFNO and a molecular weight of 270.52 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the phenyl group enhances its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can act as either an inhibitor or an activator, modulating various biological pathways. Its structural characteristics allow for the formation of hydrogen bonds, which are crucial for binding affinity to biological targets, thereby influencing their activity and function.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Interaction : The compound has been shown to modulate enzyme activity, which is essential for various metabolic processes.
- Receptor Binding : It interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate possible antibacterial and antifungal activities, although specific data on these effects remains limited.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | C₈H₉ClFNO | Contains chlorine; similar amine structure |
| 3-Bromo-4-fluoroaniline | C₆H₄BrFNH₂ | Simple amino-substituted phenyl compound |
| 3-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | Precursor for synthesis; contains similar halogens |
This table highlights the distinct halogen substitutions and chiral nature of this compound, which influence its biological interactions and synthetic utility.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Modulation Study : A study showcased the compound's ability to inhibit specific enzymes involved in metabolic pathways. The inhibition was measured using enzyme kinetics, demonstrating a significant reduction in enzyme activity at varying concentrations of the compound.
- Neurotransmitter Interaction : Research focused on the interaction of this compound with neurotransmitter receptors indicated that it could enhance or inhibit receptor activity, suggesting potential implications in treating conditions such as depression or anxiety.
- Antimicrobial Testing : Initial tests against common bacterial strains revealed that this compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.
特性
分子式 |
C8H9BrFNO |
|---|---|
分子量 |
234.07 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
ZPXDVXWASIRRFV-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)F |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















